

Discovery and development of Jun12682 for COVID-19.

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Compound of Interest

Compound Name: Jun12682

Cat. No.: B15137177

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An In-Depth Technical Guide to the Discovery and Development of **Jun12682** for COVID-19

Introduction

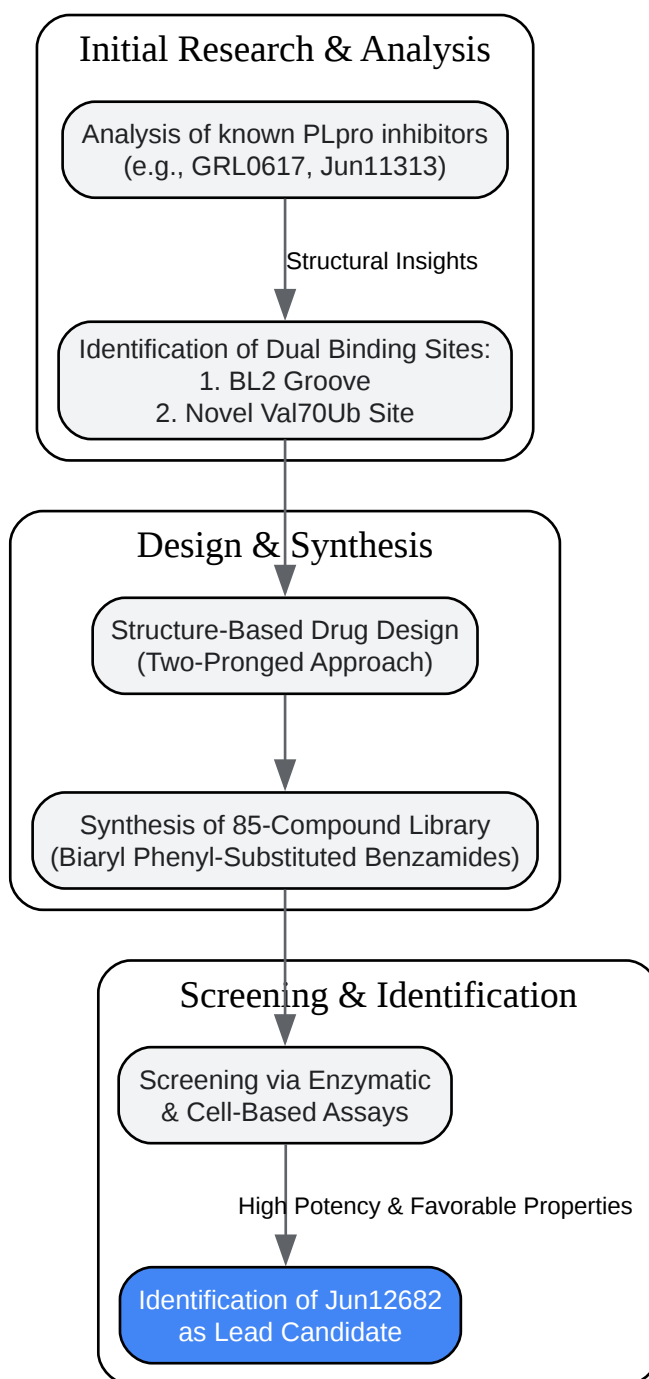
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. A key strategy has been the targeting of essential viral enzymes required for the replication of SARS-CoV-2. Among these, the papain-like protease (PLpro) has emerged as a promising, albeit challenging, drug target. PLpro plays a dual role, not only in processing the viral polyprotein to generate functional viral proteins but also in antagonizing the host's innate immune response, thereby facilitating viral evasion. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of **Jun12682**, a novel, potent, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 PLpro.

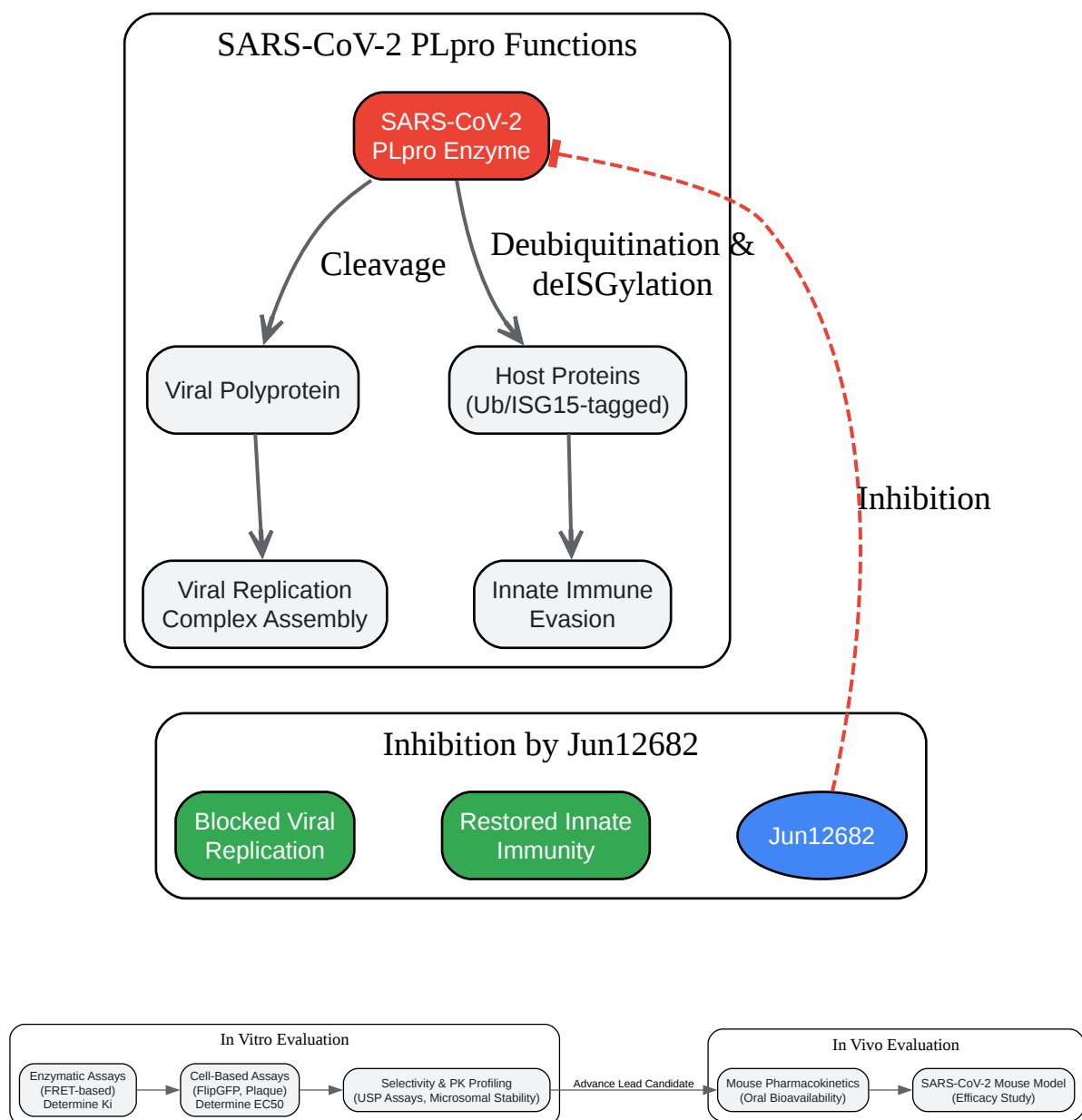
Discovery and Design Rationale

The development of **Jun12682** was guided by a structure-based drug design strategy.^[1] Researchers aimed to create a potent inhibitor by targeting two distinct sites on the PLpro enzyme: the known blocking loop 2 (BL2) groove and a newly identified hydrophobic pocket that accommodates the Val70 side chain of ubiquitin (Val70Ub).^{[1][2]} This "two-pronged" approach was theorized to enhance binding affinity and inhibitory potency.^[1]

The design process evolved from earlier PLpro inhibitors, including GRL0617 and the covalent inhibitor Jun11313.^[1] Structural analysis of these earlier compounds provided crucial insights

into the interactions with PLpro. Building on these findings, a library of 85 biaryl phenyl-substituted benzamide compounds was synthesized and screened, leading to the identification of **Jun12682** as a lead candidate with superior potency and favorable drug-like properties.^{[1][3]}





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References

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